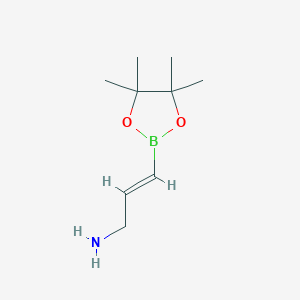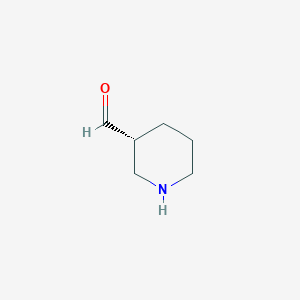
tert-Butyl (4-bromo-2,6-dimethylbenzyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-[(4-bromo-2,6-dimethylphenyl)methyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, and a dimethylphenyl group attached to a carbamate moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4-bromo-2,6-dimethylphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-bromo-2,6-dimethylbenzyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction conditions include stirring the mixture at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Substitution Reactions: tert-Butyl N-[(4-bromo-2,6-dimethylphenyl)methyl]carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, and other substituted derivatives.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction typically yields alcohols or amines.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor to pharmacologically active compounds.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of tert-butyl N-[(4-bromo-2,6-dimethylphenyl)methyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and carbamate moiety play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activities. The exact pathways and molecular interactions depend on the specific application and target.
相似化合物的比较
- tert-Butyl N-(4-bromobutyl)carbamate
- tert-Butyl N-(2-bromoethyl)carbamate
- 4-Bromo-2,6-di-tert-butylphenol
Comparison:
- tert-Butyl N-[(4-bromo-2,6-dimethylphenyl)methyl]carbamate is unique due to the presence of both a bromine atom and a dimethylphenyl group, which confer specific reactivity and binding properties.
- tert-Butyl N-(4-bromobutyl)carbamate and tert-Butyl N-(2-bromoethyl)carbamate have similar structures but differ in the length and substitution pattern of the alkyl chain, affecting their reactivity and applications.
- 4-Bromo-2,6-di-tert-butylphenol lacks the carbamate moiety, making it less versatile in certain chemical reactions but useful in other contexts such as polymerization and catalysis.
This detailed article provides a comprehensive overview of tert-butyl N-[(4-bromo-2,6-dimethylphenyl)methyl]carbamate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C14H20BrNO2 |
|---|---|
分子量 |
314.22 g/mol |
IUPAC 名称 |
tert-butyl N-[(4-bromo-2,6-dimethylphenyl)methyl]carbamate |
InChI |
InChI=1S/C14H20BrNO2/c1-9-6-11(15)7-10(2)12(9)8-16-13(17)18-14(3,4)5/h6-7H,8H2,1-5H3,(H,16,17) |
InChI 键 |
GLGFDRFQXMSQCJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1CNC(=O)OC(C)(C)C)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-2-yl)butanoicacid](/img/structure/B15306825.png)
![Tert-butyl 1-(4-fluorophenyl)-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B15306832.png)







![Ethyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15306900.png)


![1-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B15306914.png)
![(3E)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine](/img/structure/B15306928.png)
